molecular formula C20H24N2O2S B446929 2-AMINO-4-(5-BUTYL-2-THIENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-(5-BUTYL-2-THIENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B446929
M. Wt: 356.5g/mol
InChI Key: AZBLFOMXKWVPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(5-BUTYL-2-THIENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that includes a thienyl group, a chromenyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(5-BUTYL-2-THIENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(5-BUTYL-2-THIENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfoxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-AMINO-4-(5-BUTYL-2-THIENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-4-(5-BUTYL-2-THIENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the thienyl and chromenyl groups, along with the cyanide and amino functionalities, makes 2-AMINO-4-(5-BUTYL-2-THIENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE unique.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5g/mol

IUPAC Name

2-amino-4-(5-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H24N2O2S/c1-4-5-6-12-7-8-16(25-12)17-13(11-21)19(22)24-15-10-20(2,3)9-14(23)18(15)17/h7-8,17H,4-6,9-10,22H2,1-3H3

InChI Key

AZBLFOMXKWVPIT-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(S1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Canonical SMILES

CCCCC1=CC=C(S1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Origin of Product

United States

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